2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile
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Overview
Description
2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile is an organic compound that features a naphthalene ring substituted with a hydroxymethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile typically involves the reaction of 1-(hydroxymethyl)naphthalene with benzonitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of 2-({[1-(Carboxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile.
Reduction: Formation of 2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzonitrile moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxymethyl)naphthalene: Lacks the benzonitrile moiety, making it less versatile in certain applications.
2-(Hydroxymethyl)naphthalene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Benzonitrile: Lacks the naphthalene ring, resulting in different chemical and biological properties.
Uniqueness
2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile is unique due to the presence of both the naphthalene ring and the benzonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[1-(hydroxymethyl)naphthalen-2-yl]oxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,21H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRBXXXZJWWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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